Ethyl 4-(aminooxy)butanoate
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Overview
Description
Ethyl 4-(aminooxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an aminooxy functional group attached to a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 4-(aminooxy)butanoate can be synthesized through the reaction of ethyl 4-bromobutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oximes or nitriles.
Reduction: Reduction of this compound can yield primary amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can occur at the ester or aminooxy group, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Oximes, nitriles
Reduction: Primary amines, alcohols
Substitution: Various substituted esters and amines
Scientific Research Applications
Ethyl 4-(aminooxy)butanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of oxime ethers and other derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of ethyl 4-(aminooxy)butanoate involves its interaction with carbonyl compounds to form stable oxime ethers. This reaction is highly chemoselective and occurs under mild conditions, making it useful for various synthetic applications. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules .
Comparison with Similar Compounds
Ethyl 4-(aminooxy)butanoate can be compared with other similar compounds such as:
Ethyl 4-amino butanoate: Lacks the aminooxy group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester, affecting its physical properties and reactivity.
Ethyl 4-(hydroxyamino)butanoate: Contains a hydroxyamino group, which can lead to different chemical behavior and applications.
The uniqueness of this compound lies in its aminooxy functional group, which imparts distinct reactivity and makes it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
ethyl 4-aminooxybutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-9-6(8)4-3-5-10-7/h2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUSAUAECPMVPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCON |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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